

Spectroscopic Profile of (-)-2-Phenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Phenylpropylamine

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Introduction

(-)-2-Phenylpropylamine, a chiral primary amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and is of significant interest to researchers in drug development and organic chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(-)-2-Phenylpropylamine**. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **(-)-2-Phenylpropylamine**, both ^1H and ^{13}C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.

1.1. ^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **(-)-2-Phenylpropylamine** in chloroform-d (CDCl_3) exhibits characteristic signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.32 - 7.11	Multiplet	5H	Aromatic (C ₆ H ₅)
3.01 - 2.48	Multiplet	1H	Methine (CH)
2.79	Doublet of doublets	1H	Methylene (CH ₂)
2.71	Doublet of doublets	1H	Methylene (CH ₂)
1.24	Doublet	3H	Methyl (CH ₃)
1.12	Singlet (broad)	2H	Amine (NH ₂)

Table 1: ¹H NMR data for **(-)-2-Phenylpropylamine** in CDCl₃.[\[1\]](#)

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
145.8	Quaternary Aromatic (C)
128.5	Aromatic (CH)
127.2	Aromatic (CH)
126.2	Aromatic (CH)
49.5	Methylene (CH ₂)
41.6	Methine (CH)
21.1	Methyl (CH ₃)

Table 2: ¹³C NMR data for **(-)-2-Phenylpropylamine**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

2.1. IR Spectroscopic Data

The IR spectrum of **(-)-2-Phenylpropylamine** shows characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C bonds.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3360 - 3280	N-H Stretch	Primary Amine
3080 - 3020	C-H Stretch	Aromatic
2960 - 2850	C-H Stretch	Aliphatic
1605 - 1585	N-H Bend	Primary Amine
1495 - 1450	C=C Stretch	Aromatic Ring
760 - 700	C-H Out-of-plane Bend	Monosubstituted Benzene

Table 3: Key IR absorption bands for **(-)-2-Phenylpropylamine**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

3.1. Mass Spectrometry Data

The mass spectrum of **(-)-2-Phenylpropylamine** is characterized by a molecular ion peak and several key fragment ions.

m/z	Relative Intensity	Assignment
135	Moderate	[M] ⁺ (Molecular Ion)
120	High	[M - CH ₃] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
44	High	[CH ₃ CHNH ₂] ⁺

Table 4: Mass spectrometry fragmentation data for **(-)-2-Phenylpropylamine**.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **(-)-2-Phenylpropylamine**.

4.1. NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **(-)-2-Phenylpropylamine** is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.^{[1][2]} Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- **Data Acquisition:** The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H).^[1] Standard pulse sequences are used for data acquisition.

4.2. IR Spectroscopy

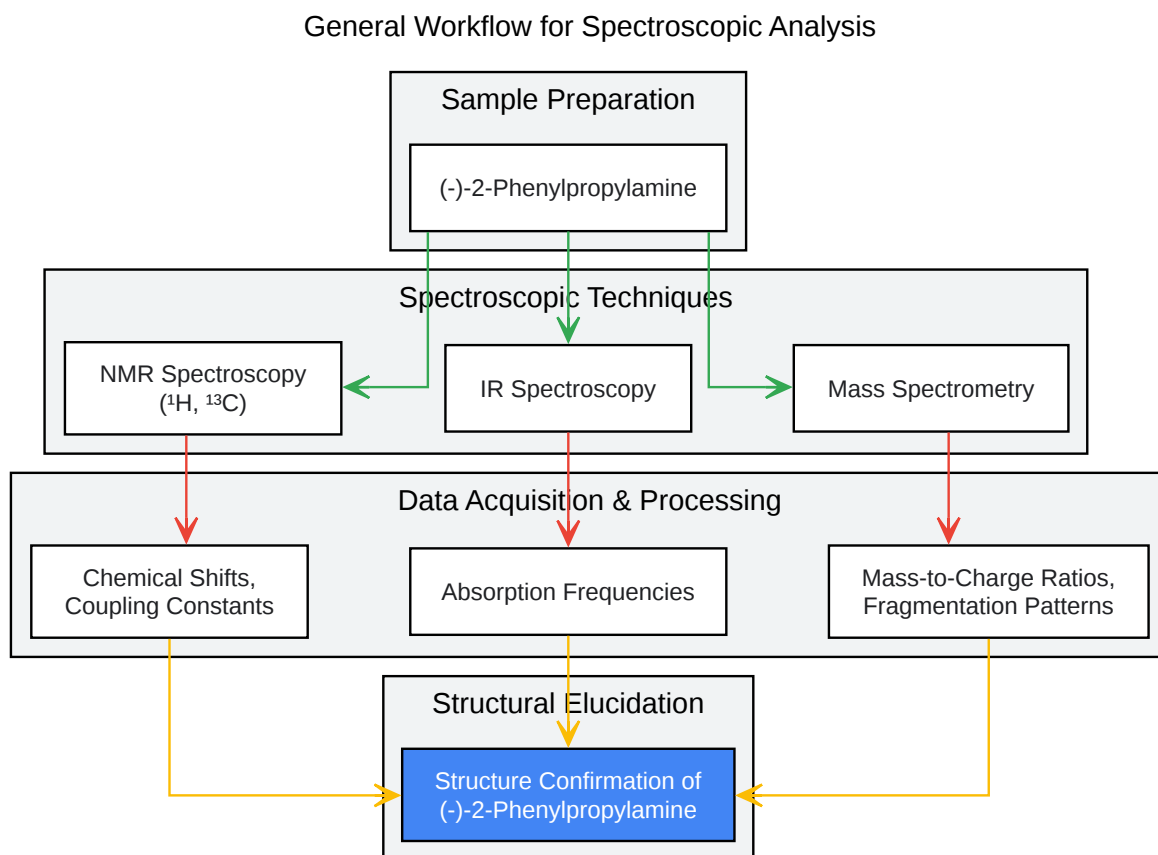
- **Sample Preparation:** For Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the neat liquid sample is placed directly on the ATR crystal.^[3]
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.^[3] The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

4.3. Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds.[4]
- **Ionization:** Electron Ionization (EI) is a common method for generating ions in GC-MS.
- **Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. For tandem mass spectrometry (MS-MS), a precursor ion is selected and fragmented, and the resulting product ions are analyzed.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(-)-2-Phenylpropylamine**.



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A diagram illustrating the workflow of spectroscopic analysis.

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